molecular formula C7H15N B3002047 2-Cyclobutylpropan-1-amine CAS No. 1082543-96-1

2-Cyclobutylpropan-1-amine

Cat. No.: B3002047
CAS No.: 1082543-96-1
M. Wt: 113.204
InChI Key: HTVFIKCPFOGRIQ-UHFFFAOYSA-N
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Description

2-Cyclobutylpropan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutyl group attached to the second carbon of a propan-1-amine chain

Scientific Research Applications

2-Cyclobutylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 2-Cyclobutylpropan-1-amine hydrochloride indicates that it is a warning substance with hazard statements H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, cyclobutylmethyl bromide can be reacted with ammonia under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclobutyl ketones, carboxylic acids, secondary amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylamine
  • Cyclopentylamine
  • Cyclohexylamine

Uniqueness

2-Cyclobutylpropan-1-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other cycloalkylamines. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

IUPAC Name

2-cyclobutylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(5-8)7-3-2-4-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVFIKCPFOGRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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